molecular formula C18H27N5O3 B6783129 5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole

5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole

Cat. No.: B6783129
M. Wt: 361.4 g/mol
InChI Key: SOUZSGFISGGUPG-UHFFFAOYSA-N
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Description

5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including a methoxy group, a pyrazole ring, a piperidine ring, an oxane ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling of the rings: The final step involves the coupling of the pyrazole, piperidine, and oxadiazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with halogens or alkyl groups using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

    Alkylating agents: Alkyl halides, diazomethane.

Major Products

    Oxidation products: Hydroxyl or carbonyl derivatives.

    Reduction products: Amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-[4-methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-24-18(17-20-16(21-26-17)15-3-13-25-14-4-15)5-9-22(10-6-18)11-12-23-8-2-7-19-23/h2,7-8,15H,3-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUZSGFISGGUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)CCN2C=CC=N2)C3=NC(=NO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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